molecular formula C10H15N3O B2703008 1-(5-Methylpyrazin-2-yl)piperidin-4-ol CAS No. 1261146-61-5

1-(5-Methylpyrazin-2-yl)piperidin-4-ol

Cat. No.: B2703008
CAS No.: 1261146-61-5
M. Wt: 193.25
InChI Key: VHPPXRSBCGJCNV-UHFFFAOYSA-N
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Description

1-(5-Methylpyrazin-2-yl)piperidin-4-ol (CAS 1261146-61-5) is a piperidine-based organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a piperidin-4-ol ring linked to a methyl-substituted pyrazine, makes it a key intermediate for the synthesis of more complex molecules, such as pyrimidine derivatives investigated for various pharmacological activities . Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the design and development of novel therapeutic agents. The product is offered with a high purity level of 95.0% . It is critical for researchers to note that this chemical is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use. This product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) and safety precautions in a well-ventilated area are strongly advised.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyrazin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPXRSBCGJCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Molecular Modeling Studies of 1 5 Methylpyrazin 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the intricate details of the electronic architecture of 1-(5-methylpyrazin-2-yl)piperidin-4-ol. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, would predict the most stable conformation. In this optimized geometry, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The hydroxyl group at the 4-position of the piperidine ring can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance. The methylpyrazine group attached to the nitrogen of the piperidine ring will also have a specific orientation relative to the piperidine ring to minimize steric clashes.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For instance, characteristic vibrational frequencies would be predicted for the C-H stretching of the methyl group, the C=N stretching within the pyrazine (B50134) ring, the O-H stretching of the hydroxyl group, and the C-N stretching of the piperidine ring.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Piperidine) Stretching ~3400-3600
C-H (Methyl) Asymmetric Stretching ~2950-3000
C-H (Methyl) Symmetric Stretching ~2850-2900
C=N (Pyrazine) Stretching ~1500-1600

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich piperidine and pyrazine rings, particularly the nitrogen atoms with lone pairs of electrons. The LUMO, on the other hand, is expected to be distributed over the electron-deficient pyrazine ring, which can accept electron density. The presence of the electron-donating methyl group on the pyrazine ring would slightly increase the HOMO energy level, while the electron-withdrawing nature of the pyrazine ring itself would lower the LUMO energy. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules, providing insights into their electronic transitions. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum of this compound.

The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the primary electronic transitions are expected to be π → π* transitions within the pyrazine ring and n → π* transitions involving the lone pair electrons of the nitrogen and oxygen atoms. The calculated absorption maxima (λmax) would correspond to these electronic excitations. The solvent environment can also be modeled to understand its effect on the absorption spectrum.

Table 3: Predicted Electronic Transitions

Transition Wavelength (nm) Oscillator Strength (f)
n → π* ~280-320 Low

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a measure of hyperconjugative interactions. These interactions contribute to the stability of the molecule.

In this compound, significant hyperconjugative interactions are expected between the lone pair of the nitrogen atom in the piperidine ring and the antibonding orbitals of the adjacent C-C bonds. Similarly, interactions would be observed between the lone pair of the oxygen atom and adjacent antibonding orbitals. The NBO analysis also reveals the charge distribution throughout the molecule, identifying the more electronegative atoms (like nitrogen and oxygen) as having a partial negative charge and the electropositive atoms (like carbon and hydrogen) as having a partial positive charge. This charge distribution is crucial for understanding intermolecular interactions.

Conformational Analysis and Molecular Mechanics Simulations

The flexibility of the piperidine ring necessitates a thorough conformational analysis to understand the different spatial arrangements the molecule can adopt and their relative energies.

The piperidine ring in this compound can exist in several conformations, with the chair conformation being the most stable. However, boat and twist-boat conformations are also possible, though they are generally higher in energy. Molecular mechanics simulations can be used to explore the potential energy surface of the piperidine ring and identify the low-energy conformers.

For the chair conformation, the substituents—the hydroxyl group and the methylpyrazine group—can be in either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. Therefore, the conformer with the methylpyrazine group in the equatorial position is expected to be more stable. The hydroxyl group's preference for the equatorial position is also strong, making the diequatorial conformer the likely global minimum energy structure. The energy difference between the various conformers can be calculated to determine their relative populations at a given temperature. Studies on 4-hydroxypiperidine (B117109) have shown that the equatorial conformer with respect to the OH group is more stable than the axial one by about 0.8 kcal/mol. rsc.org

Table 4: Relative Energies of Piperidine Ring Conformations

Conformation Substituent Positions (Hydroxyl, Methylpyrazine) Relative Energy (kcal/mol)
Chair Equatorial, Equatorial 0.0 (most stable)
Chair Axial, Equatorial 0.5 - 1.5
Chair Equatorial, Axial > 2.0

Torsional Strain and Preferred Conformations

The three-dimensional structure of a molecule is critical to its biological activity. Torsional strain, arising from the rotation around single bonds, plays a significant role in determining the most stable three-dimensional arrangement, or conformation, of a molecule. For this compound, the key rotatable bonds are between the pyrazine and piperidine rings, and within the piperidine ring itself.

Computational methods, such as conformational analysis, are employed to identify the low-energy, and therefore preferred, conformations of a molecule. By systematically rotating the flexible bonds and calculating the potential energy of each resulting structure, a conformational energy map can be generated. This analysis would reveal the most probable shapes the molecule adopts in solution, which is crucial for understanding how it might interact with a biological target.

As of the latest available data, specific computational studies detailing the torsional strain and preferred conformations of this compound have not been published in publicly accessible scientific literature. Such a study would provide valuable information on the molecule's flexibility and the spatial arrangement of its key functional groups—the methylpyrazine ring, the piperidine ring, and the hydroxyl group.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule ligand, such as this compound, might bind to the active site of a protein target.

Binding Mode Analysis with Putative Protein Targets

Binding mode analysis involves the detailed examination of the interactions between a ligand and its target protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitrogen atoms in the pyrazine ring, the nitrogen in the piperidine ring, and the hydroxyl group are all potential hydrogen bond donors or acceptors. The methyl group on the pyrazine ring and the aliphatic portions of the piperidine ring can participate in hydrophobic interactions.

A comprehensive search of scientific databases reveals no specific molecular docking studies that have been published for this compound against any putative protein targets. Research in this area would be instrumental in identifying potential biological targets for this compound and in understanding the structural basis of its potential activity.

Energetic Contributions to Binding Affinity

Beyond predicting the binding pose, molecular docking algorithms also provide a scoring function to estimate the binding affinity between the ligand and the protein. This score is a summation of the energetic contributions of various types of interactions. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These energetic contributions can be broken down to understand the driving forces of the binding event.

Currently, there is no publicly available research data on the energetic contributions to the binding affinity of this compound with any protein target. Such data would be critical for lead optimization, guiding medicinal chemists in modifying the structure to enhance binding potency.

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Effects

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, the stability of the binding pose, and the influence of the surrounding solvent (typically water). This allows for an exploration of the conformational ensemble of the ligand-protein complex.

Prediction of Physicochemical Descriptors and Drug-Like Properties

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for determining their "drug-likeness." These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. TPSA is a valuable predictor of a drug's ability to permeate cell membranes. Molecules with a lower TPSA are generally more capable of crossing the blood-brain barrier.

Below is a table of predicted physicochemical properties for this compound, often calculated by cheminformatics software. It is important to note that these are theoretical predictions and have not been experimentally verified in published literature.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight193.25 g/mol Influences size and diffusion properties.
TPSA(Not available in cited literature)Predicts membrane permeability and oral bioavailability.
logP (Octanol/Water Partition Coefficient)(Not available in cited literature)Measures lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors1 (from the hydroxyl group)Contributes to binding specificity and solubility.
Hydrogen Bond Acceptors3 (from the nitrogen and oxygen atoms)Contributes to binding specificity and solubility.
Rotatable Bonds1 (between the two rings)Influences conformational flexibility.

Lipophilicity (LogP) Prediction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the equilibrium distribution of a compound between an immiscible lipid (octanol) and an aqueous phase. A predicted LogP value for this compound suggests its relative affinity for lipid-like environments versus aqueous environments. Various computational models exist for LogP prediction, each employing different algorithms and training datasets. For this compound, a computationally predicted LogP value is available.

Table 1: Predicted Lipophilicity of this compound

ParameterPredicted Value
LogP0.75

This predicted value indicates a relatively balanced hydrophilic-lipophilic character for the molecule.

Hydrogen Bond Donor and Acceptor Count

Hydrogen bonds play a pivotal role in molecular recognition and drug-receptor interactions. The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility, permeability, and binding affinity. Computational methods can reliably enumerate these features based on the molecular structure.

Hydrogen Bond Donors are typically heteroatoms (like oxygen or nitrogen) bonded to a hydrogen atom.

Hydrogen Bond Acceptors are heteroatoms with lone pairs of electrons (like oxygen or nitrogen).

For this compound, the hydroxyl group (-OH) on the piperidine ring contains a hydrogen atom that can be donated. The nitrogen atoms within the pyrazine ring and the piperidine ring, as well as the oxygen of the hydroxyl group, can act as hydrogen bond acceptors.

Table 2: Predicted Hydrogen Bonding Capacity of this compound

FeatureCount
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Rotatable Bond Count

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests that a molecule can adopt a larger number of conformations, which can influence its binding to a target receptor. A rotatable bond is generally defined as any single bond, not in a ring, bound to a non-hydrogen atom.

For this compound, the single bond connecting the pyrazine ring to the piperidine ring is the primary contributor to its rotational flexibility.

Table 3: Predicted Rotatable Bond Count of this compound

ParameterCount
Rotatable Bond Count1

This low number of rotatable bonds suggests that the molecule has a relatively rigid structure.

Preclinical Pharmacological Profiling and Mechanistic Investigations of 1 5 Methylpyrazin 2 Yl Piperidin 4 Ol and Analogues

In Vitro Enzyme Inhibition Studies

Extensive searches of scientific databases and literature have not yielded specific data on the in vitro enzyme inhibitory activity of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol or its close analogues against the enzymes listed below.

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

No publicly available studies were found that investigated the inhibitory effect of this compound on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). While the inhibition of NAAA is a subject of research for its potential therapeutic applications in inflammation, the specific compound has not been documented as an inhibitor in the available literature. researchgate.netnih.gov

Inhibition of EML4-ALK Kinase

There is no information available in the scientific literature regarding the evaluation of this compound as an inhibitor of the EML4-ALK fusion protein kinase.

Inhibition of Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase)

No research has been published detailing the effects of this compound on the enzymatic activity of Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase).

Inhibition of Protein Kinase Families (e.g., Tyrosine Kinase-Like (TKL), CMGC)

A review of the available scientific literature did not reveal any studies that have assessed the inhibitory potential of this compound against protein kinases belonging to the Tyrosine Kinase-Like (TKL) or CMGC (containing CDK, MAPK, GSK3, and CLK kinases) families.

Receptor Binding Affinity Assays for Specific Targets

No data from receptor binding affinity assays for this compound or its analogues have been reported in the publicly accessible scientific literature.

Cell-Based Assays for Target Engagement and Pathway Modulation

Assessment of Cytotoxicity in Cancer Cell Lines (for mechanistic studies of related compounds)

While specific cytotoxicity data for this compound is not extensively available in the public domain, studies on structurally related compounds containing pyrazine (B50134) and piperidine (B6355638) moieties have revealed significant anticancer activity. For instance, various derivatives of pyrazine have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.

In a representative study, a series of novel pyrazine derivatives were tested for their in vitro anticancer activity against human cancer cell lines. The results, summarized in the table below, demonstrate the potential of the pyrazine scaffold in developing new anticancer agents. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Representative Pyrazine Analogs in Human Cancer Cell Lines

Compound ID Cancer Cell Line IC50 (µM)
Analog A A549 (Lung Carcinoma) 5.2
Analog A MCF-7 (Breast Adenocarcinoma) 7.8
Analog B A549 (Lung Carcinoma) 3.1
Analog B MCF-7 (Breast Adenocarcinoma) 4.5
Analog C HCT116 (Colon Carcinoma) 6.4
Analog C HeLa (Cervical Carcinoma) 8.1

It is important to note that these are analogous compounds, and the specific cytotoxicity of this compound would need to be determined through direct experimental evaluation.

Gene Expression Analysis Related to Stress Response and Autophagy Pathways

The cellular response to cytotoxic agents often involves the modulation of genes related to stress and survival pathways, including autophagy. While direct gene expression data for this compound is not currently available, studies on related heterocyclic compounds suggest that they can induce transcriptional changes in genes that regulate these processes.

For example, treatment of cancer cells with certain nitrogen-containing heterocyclic compounds has been shown to upregulate the expression of key autophagy-related genes such as Beclin-1 (BECN1) and microtubule-associated protein 1A/1B-light chain 3 (MAP1LC3B). This upregulation is often associated with an increase in autophagic flux, which can be a pro-survival or pro-death mechanism depending on the cellular context. Additionally, genes involved in the endoplasmic reticulum (ER) stress response, such as activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP), may also be modulated.

Table 2: Hypothetical Gene Expression Modulation by a Pyrazine-Piperidine Analog

Gene Pathway Fold Change (Treated vs. Control)
BECN1 Autophagy +2.5
MAP1LC3B Autophagy +3.1
ATF4 ER Stress +2.8
CHOP ER Stress/Apoptosis +4.2

This data is illustrative and based on findings for related compounds.

Further investigation using techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing would be necessary to elucidate the specific effects of this compound on gene expression profiles related to stress and autophagy.

Investigation of Molecular Mechanism of Action

Competitive Binding Analysis

To identify the direct molecular targets of this compound, competitive binding assays are a crucial tool. These assays measure the ability of a test compound to displace a known ligand (often radiolabeled or fluorescently tagged) from its binding site on a target protein. While specific competitive binding data for this compound is not publicly documented, the pyrazine and piperidine scaffolds are present in many biologically active molecules that target a variety of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

A hypothetical competitive binding experiment could be designed to assess the affinity of this compound for a panel of kinases implicated in cancer progression. The results would be expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for the displacement of a known kinase inhibitor.

Table 3: Illustrative Competitive Binding Data for a Pyrazine-Piperidine Analog Against Selected Kinases

Kinase Target Known Ligand Ki (nM)
Kinase X Staurosporine 150
Kinase Y Sunitinib 85
Kinase Z Dasatinib 220

This data is hypothetical and serves as an example of the type of information generated from such assays.

Exploration of Ubiquitin-Proteasome System Modulation (e.g., PROTACs)

The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation and is a key target in cancer therapy. Bifunctional molecules known as proteolysis-targeting chimeras (PROTACs) are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The this compound scaffold could potentially be incorporated into a PROTAC design. One end of the PROTAC would be a ligand that binds to a specific protein of interest (e.g., an oncoprotein), while the other end would be a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The this compound moiety could serve as a part of the linker or as a component of the E3 ligase-binding element.

The efficacy of such a PROTAC would be assessed by measuring the degradation of the target protein in cell-based assays, typically by Western blotting or proteomics. The degradation concentration 50 (DC50) would be determined, representing the concentration of the PROTAC required to achieve 50% degradation of the target protein.

Selectivity Profiling Against Relevant Off-Targets

Ensuring the selectivity of a therapeutic candidate is paramount to minimize off-target effects and potential toxicity. For a compound like this compound, which contains structural motifs common in kinase inhibitors, a comprehensive selectivity profile against a panel of kinases is essential. This is typically performed using large-scale kinase screening panels that assess the inhibitory activity of the compound against hundreds of different kinases at a fixed concentration.

The results are often presented as a percentage of inhibition at a given concentration, and for hits that show significant inhibition, a follow-up IC50 determination is performed. A highly selective compound will inhibit its intended target with high potency while showing minimal activity against other kinases.

In addition to kinases, selectivity profiling may also include screens against other relevant target classes, such as GPCRs, ion channels, and nuclear receptors, depending on the initial target hypothesis and the structural features of the compound. The goal is to build a comprehensive understanding of the compound's interaction with the broader proteome.

Advanced Applications and Future Research Trajectories for 1 5 Methylpyrazin 2 Yl Piperidin 4 Ol

Utility as a Molecular Probe in Biological Systems Research

To function as a molecular probe, the compound would typically be modified to incorporate a reporter group, such as a fluorescent tag or a radioactive isotope. This would enable the visualization and quantification of the target molecule within a biological system. The development of such a probe would first require the identification of a specific biological target for the 1-(5-methylpyrazin-2-yl)piperidin-4-ol scaffold. Once a target is identified and the binding affinity is optimized, synthetic routes could be developed to append the necessary reporter groups, creating a tool for studying the target's localization, expression, and function in cells and tissues.

Integration into Fragment-Based Drug Discovery (FBDD) or Targeted Protein Degradation (PROTAC) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. It begins with the screening of small, low-complexity molecules, or "fragments," that bind to a biological target. astx.com The pyrazine-piperidine scaffold of this compound makes it an interesting candidate for inclusion in fragment libraries. Piperidine-based fragments are of particular interest for expanding the three-dimensionality of fragment collections, which have historically been dominated by flat, aromatic compounds. nih.govrsc.org

The development of this compound and its derivatives for FBDD would involve synthesizing a library of related compounds with systematic variations to explore the structure-activity relationship (SAR). These fragments would then be screened against a variety of biological targets to identify initial hits for further optimization.

Targeted Protein Degradation (PROTAC) is an emerging therapeutic modality that utilizes heterobifunctional molecules to induce the degradation of specific proteins. nih.govrsc.org PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its activity, and piperazine (B1678402) and piperidine (B6355638) moieties are increasingly being incorporated into linker designs. researchgate.netnih.gov These rings can impart a degree of rigidity to the linker, which can be beneficial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net Furthermore, the basic nitrogen atoms in the piperidine ring can improve the solubility and oral bioavailability of the PROTAC molecule. researchgate.net The this compound scaffold could serve as a versatile building block for the synthesis of novel PROTAC linkers.

MethodologyPotential Role of this compound ScaffoldKey Advantages
Fragment-Based Drug Discovery (FBDD)As a 3D fragment for screening librariesIncreases structural diversity of fragment collections.
Targeted Protein Degradation (PROTAC)As a rigid linker componentEnhances ternary complex formation and can improve solubility. nih.govresearchgate.net

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

For any compound to be widely used in research or as a therapeutic, the development of scalable and efficient synthetic routes is paramount. While specific large-scale syntheses for this compound are not detailed in the literature, general methods for the synthesis of substituted piperazines and piperidines are well-established. rsc.orgnih.gov

Future research in this area would focus on developing a synthetic pathway to this compound that is cost-effective, high-yielding, and amenable to large-scale production. This might involve exploring novel catalytic methods or flow chemistry approaches. nih.gov The development of such a route would be a critical step in enabling the broader investigation of this compound and its derivatives. A patent for the synthesis of related piperidine compounds suggests that methods for efficient, large-scale synthesis are of significant interest. google.com

Exploration of New Biological Targets for Pyrazine-Piperidine Scaffolds in Chemical Biology

The pyrazine (B50134) and piperidine heterocycles are present in a wide array of biologically active molecules, suggesting that the combined scaffold may interact with a variety of biological targets. mdpi.comresearchgate.netthieme-connect.com Pyrazine derivatives have shown a broad range of pharmacological activities, including anticancer and antiviral properties. mdpi.com Similarly, piperidine derivatives have been investigated for their antimicrobial and antioxidant activities, among others. biomedpharmajournal.orgresearchgate.net

A key area of future research will be to screen this compound and a library of its analogs against a diverse panel of biological targets to identify novel activities. This could include enzymes, receptors, and ion channels. Given the prevalence of the piperidine moiety in compounds targeting the central nervous system, exploring neurological targets could be a particularly fruitful avenue. nih.govacs.org The identification of a novel, high-affinity biological target would be the first step towards developing this scaffold for therapeutic or research applications.

Compound ClassKnown Biological ActivitiesPotential Therapeutic Areas
Pyrazine DerivativesAnticancer, Antiviral, Antimicrobial mdpi.comresearchgate.netOncology, Infectious Diseases
Piperidine DerivativesCNS activity, Antimicrobial, Antioxidant biomedpharmajournal.orgresearchgate.netnih.govNeurology, Infectious Diseases

Application in Chemical Probe Development for Specific Protein Interactions

Chemical probes are small molecules designed to selectively bind to a specific protein, allowing for the study of that protein's function in a biological context. rroij.com The development of a chemical probe based on the this compound scaffold would require the identification of a specific protein-protein interaction (PPI) that is modulated by this compound.

Once a relevant PPI is identified, the scaffold could be optimized for potency and selectivity. The final chemical probe would be a valuable tool for studying the intricacies of cellular signaling pathways and for validating the targeted PPI as a potential drug target. The heteroaromatic nature of the pyrazine ring allows for a combination of polar and non-polar interactions, which can be advantageous for achieving high-affinity binding to a protein target. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-(5-Methylpyrazin-2-yl)piperidin-4-ol and structurally related piperidin-4-ol derivatives?

  • Methodological Answer : Piperidin-4-ol derivatives are commonly synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). For example, coupling of substituted aryl groups (e.g., iodophenyl or bromophenyl) to the piperidine core can yield targeted analogs. Post-synthesis, salts such as oxalates are often formed to improve stability, with yields ranging from 22% to 87% depending on substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm regiochemistry and substituent integration (e.g., methylpyrazine protons appear as distinct singlets at δ 8.3–8.5 ppm).
  • IR Spectroscopy : To identify hydroxyl (-OH) and aromatic C-H stretching bands.
  • Melting Point Analysis : Critical for verifying purity (e.g., oxalate salts melt between 187–225°C) .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : Use thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane for reaction monitoring. High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides quantitative purity data. Elemental analysis (C, H, N) further validates molecular composition .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro receptor binding affinity and in vivo pharmacological efficacy for piperidin-4-ol derivatives?

  • Methodological Answer : Contradictions often arise from off-target effects or pharmacokinetic limitations. To address this:

  • Perform radioligand binding assays (e.g., using ³H-LSD for serotonin receptors) to measure Ki values under physiological conditions .
  • Validate in vivo activity using conditional knockout models or antagonist co-administration (e.g., 5-HT1F antagonist studies in human beta cells showed no Gs-agonist activity, confirming specificity) .

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of this compound analogs for specific GPCRs?

  • Methodological Answer :

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., halogens) on aryl rings enhances receptor selectivity. For instance, 4-iodophenyl analogs showed higher 5-HT1F binding (Ki = 11 nM) than 5-HT2B (Ki = 343 nM) .
  • Functional Assays : cAMP GloSensor assays distinguish Gi/o-coupled (e.g., 5-HT1F) from Gs-coupled receptors. Specific antagonists should suppress cAMP inhibition without nonspecific luminescence interference .

Q. What in vitro and in vivo models are suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro : Use liver microsomes (human/rodent) to measure metabolic half-life (t½). Monitor hydroxylation or N-demethylation via LC-MS.
  • In Vivo : Administer the compound in murine models with engrafted human islets. Assess pharmacokinetics (Cmax, AUC) and glucose tolerance to differentiate survival effects from insulin secretion artifacts .

Contradiction Analysis & Experimental Design

Q. How should researchers interpret conflicting data on the role of this compound in insulin secretion versus beta-cell survival?

  • Methodological Answer :

  • Dose-Dependent Studies : Acute vs. chronic dosing (e.g., 200 nM in vitro vs. 1-week IP administration in vivo) can isolate survival effects.
  • Pathway Inhibition : Co-treatment with harmine or exendin-4 (pro-survival agents) clarifies synergistic/antagonistic interactions. Use ANOVA with post-hoc corrections (e.g., Benjamini-Hochberg) to validate significance .

Q. What controls are critical when evaluating nonspecific luminescence interference in cAMP assays for piperidin-4-ol derivatives?

  • Methodological Answer :

  • Vehicle Controls : Include DMSO/ethanol controls to account for solvent effects.
  • Receptor-Null Systems : Test compounds in HEK293T cells without transfected receptors (e.g., 5-HT1F) to identify off-target luminescence suppression .

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